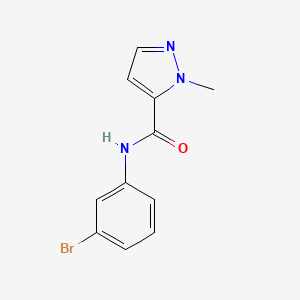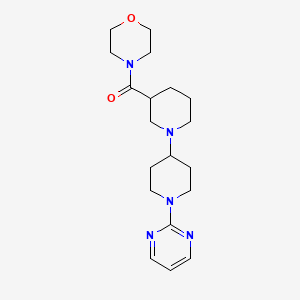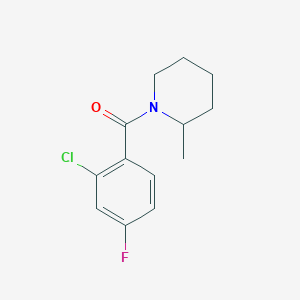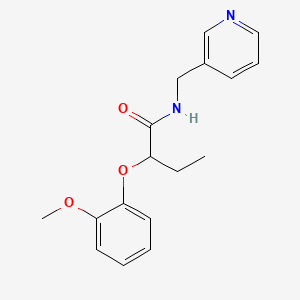
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic benefits. This peptide is derived from a naturally occurring protein known as Body Protection Compound, which is found in the gastric juice of rats. BPC-157 has been shown to have a wide range of biological effects, including wound healing, tissue regeneration, and anti-inflammatory properties.
作用機序
The exact mechanism of action of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that the peptide works by promoting the production of growth factors, which in turn stimulate tissue regeneration and repair. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The peptide has been shown to stimulate angiogenesis, which is the formation of new blood vessels. This can promote tissue regeneration and repair. This compound has also been shown to have anti-inflammatory properties, which can help reduce pain and swelling. Additionally, this compound has been shown to have a positive effect on the healing of tendons, ligaments, and bones.
実験室実験の利点と制限
One advantage of using N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic benefits. The peptide has been shown to have a wide range of biological effects, which can be useful in studying various medical conditions. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration method for this compound.
将来の方向性
There are many potential future directions for research on N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research could be to further investigate the peptide's mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration method for this compound. Another potential future direction could be to investigate the potential therapeutic benefits of this compound in other medical conditions, such as neurological disorders or autoimmune diseases.
合成法
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is typically synthesized using Fmoc chemistry, which involves the use of N-(9-fluorenyl)methoxycarbonyl (Fmoc) as a protective group for the amino acid side chains. The synthesis process involves coupling the amino acids in the correct sequence, followed by deprotection and purification steps.
科学的研究の応用
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic benefits in a wide range of medical conditions. Some of the areas of research include wound healing, tissue regeneration, and anti-inflammatory properties. This compound has also been shown to have a positive effect on the healing of tendons, ligaments, and bones.
特性
IUPAC Name |
N-(3-bromophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLZFBRHHHSATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-methyl-2-thienyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5362443.png)

![4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5362462.png)

![2-[5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2-furyl]benzonitrile](/img/structure/B5362471.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362478.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5362486.png)
![N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5362493.png)
![5-{[1-isopropyl-4-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-ylidene]methyl}-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5362494.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5362514.png)

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5362529.png)
![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)